[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone
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Overview
Description
[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, depending on the dose and route of administration. These effects include changes in locomotor activity, reward-related behavior, and dopamine release in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone in lab experiments is its selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine levels in the brain. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone. One area of interest is the role of dopamine in social behavior and cognition, which could be studied using this compound as a tool. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in neurological disorders. Overall, this compound represents a promising compound for scientific research, with potential applications in various fields.
Synthesis Methods
The synthesis of [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone involves the reaction of 3-methoxybenzylamine with 4-(methylthio)acetophenone, followed by a catalytic hydrogenation process to form this compound. This method has been described in detail in a study by Yao et al. (2017).
Scientific Research Applications
[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can selectively inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.
Properties
IUPAC Name |
[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S/c1-24-19-7-3-5-16(13-19)14-22-12-4-6-18(15-22)21(23)17-8-10-20(25-2)11-9-17/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLIHJJZHIJFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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